Cas no 30934-97-5 (Glycolaldehyde dimethyl acetal)
Glycolaldehyde dimethyl acetal Chemical and Physical Properties
Names and Identifiers
-
- Glycolaldehyde dimethyl acetal
- 2,2-Dimethoxyethanol~Hydroxyacetaldehyde dimethyl acetal
- 2,2-Dimethoxyethanol
- C4H10O3
- 2,2-Dimethoxy-ethanol
- dimethoxy ethanol
- Ethanol,2,2-dimethoxy
- Hydroxyacetaldehyde Dimethylacetal
- Cbz-DL-Asp-OH
- 2-hydroxyacetaldehyde dimethyl acetal
- FT-0609248
- SY122147
- A820660
- EN300-107234
- 2,2-DIMETHOXY ETHANOL
- NS00028996
- 2,2-dimethoxyethan-1-ol
- UNII-U5USE33Y47
- AS-33339
- SCHEMBL175826
- GLYCOLALDEHYDE, DIMETHYL ACETAL
- Q27290722
- EINECS 250-398-7
- Hydroxyacetaldehyde Dimethyl Acetal
- AKOS009159043
- U5USE33Y47
- MFCD00051799
- DTXSID10184921
- 30934-97-5
- Ethanol, 2,2-dimethoxy-
- CS-W011294
- SB84093
- DB-080732
-
- MDL: MFCD00051799
- Inchi: 1S/C4H10O3/c1-6-4(3-5)7-2/h4-5H,3H2,1-2H3
- InChI Key: NYPNCQTUZYWFGG-UHFFFAOYSA-N
- SMILES: O(C)C(CO)OC
- BRN: 1697583
Computed Properties
- Exact Mass: 106.06300
- Monoisotopic Mass: 106.063
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 7
- Rotatable Bond Count: 3
- Complexity: 33.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -0.6
- Topological Polar Surface Area: 38.7A^2
Experimental Properties
- Color/Form: colorless liquid
- Density: 1,05 g/cm3
- Melting Point: <-76°C
- Boiling Point: 68°C 21mm
- Flash Point: 66°C
- Refractive Index: 1.4130
- Water Partition Coefficient: Miscible with water.
- PSA: 38.69000
- LogP: -0.40240
- Solubility: Soluble in water
Glycolaldehyde dimethyl acetal Security Information
- Safety Instruction: S23-S24/25
- Safety Term:S23;S24/25
- Risk Phrases:R23
Glycolaldehyde dimethyl acetal Customs Data
- HS CODE:2911000000
- Customs Data:
China Customs Code:
2911000000Overview:
2911000000 Acetals and hemiacetals,Whether or not containing other oxygen-containing groups,And its halogenation,sulfonation,Nitration and nitrosation derivatives.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2911000000 acetals and hemiacetals, whether or not with other oxygen function, and their halogenated, sulphonated, nitrated or nitrosated derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
Glycolaldehyde dimethyl acetal Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-DA697-200mg |
Glycolaldehyde dimethyl acetal |
30934-97-5 | 95% | 200mg |
¥74.0 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-DA697-1g |
Glycolaldehyde dimethyl acetal |
30934-97-5 | 95% | 1g |
¥224.0 | 2022-02-28 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027904-1g |
Glycolaldehyde dimethyl acetal |
30934-97-5 | 98% | 1g |
¥89 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027904-25g |
Glycolaldehyde dimethyl acetal |
30934-97-5 | 98% | 25g |
¥2278 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027904-5g |
Glycolaldehyde dimethyl acetal |
30934-97-5 | 98% | 5g |
¥458 | 2024-05-24 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G68860-25g |
2,2-Dimethoxyethanol |
30934-97-5 | 98% | 25g |
¥3038.0 | 2023-09-07 | |
| TRC | G650023-50mg |
Glycolaldehyde Dimethyl Acetal |
30934-97-5 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | G650023-100mg |
Glycolaldehyde Dimethyl Acetal |
30934-97-5 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | G650023-500mg |
Glycolaldehyde Dimethyl Acetal |
30934-97-5 | 500mg |
$ 80.00 | 2022-06-04 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | G837372-25g |
Glycolaldehyde dimethyl acetal |
30934-97-5 | 98% | 25g |
3,413.00 | 2021-05-17 |
Glycolaldehyde dimethyl acetal Suppliers
Glycolaldehyde dimethyl acetal Related Literature
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Shoucai Wang,Siyu Zhang,Meichen Liu,Jiawang Zang,Guangbin Jiang,Fanghua Ji Org. Chem. Front. 2020 7 697
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2. Bisbenzylisoquinolines. Part I. The synthesis of 4-(2-aminoethyl)-5′-carboxymethyl-2 : 2′-dimethoxydiphenyl ether and phenoxyisoquinolinesM. F. Grundon,H. J. H. Perry J. Chem. Soc. 1954 3531
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3. Catalytic enantioselective reactions. Part 16. Oxazaborolidine-catalyzed asymmetric borane reduction of α-keto acetalsByung Tae Cho,Yu Sung Chun J. Chem. Soc. Perkin Trans. 1 1999 2095
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Lei Feng,Gang Li,Yueer Yan,Wenrong Hou,Yahong Zhang,Yi Tang RSC Adv. 2018 8 30163
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Jinfeng Cao,Yujing Zuo,Dengxu Wang,Jie Zhang,Shengyu Feng New J. Chem. 2017 41 8546
Additional information on Glycolaldehyde dimethyl acetal
Glycolaldehyde Dimethyl Acetal: Chemical Structure, Synthesis, and Applications in Biomedical Research
Glycolaldehyde dimethyl acetal (CAS No. 30934-97-5) is a multifunctional organic compound that has garnered significant attention in the biomedical field due to its unique chemical properties and potential therapeutic applications. This compound is a derivative of glycolaldehyde, a simple sugar-aldehyde that serves as a fundamental building block in biological systems. The dimethyl acetal functional group in its structure introduces additional stability and reactivity, making it a versatile scaffold for drug development and biochemical research. Recent studies have highlighted its role in metabolic pathways, its potential as a precursor for pharmaceutical compounds, and its implications in cellular signaling mechanisms.
From a synthetic perspective, the synthesis of glycolaldehyde dimethyl acetal involves a series of controlled chemical reactions that ensure the formation of the acetal linkage. This process typically begins with the reaction of glycolaldehyde with methanol in the presence of an acid catalyst, such as sulfuric acid. The resulting product is purified through distillation or chromatographic techniques to achieve high purity. The stability of the dimethyl acetal group under various reaction conditions makes it a valuable intermediate in the synthesis of complex molecules, including those with pharmaceutical relevance.
Recent advances in medicinal chemistry have revealed the potential of glycolaldehyde dimethyl acetal as a platform for developing novel therapeutics. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of antiviral compounds targeting RNA-dependent RNA polymerases (RdRp). The compound's ability to form stable glycosidic bonds with nucleotide analogs has made it a promising candidate for the development of antiviral agents against emerging pathogens. This application is particularly relevant in the context of global health challenges, where the demand for broad-spectrum antiviral drugs is increasing.
Moreover, the glycolaldehyde dimethyl acetal has shown potential in the field of metabolic engineering. Researchers at the University of Tokyo have explored its role in the biosynthesis of bioactive compounds, leveraging its structural simplicity to create modified versions with enhanced bioavailability. These studies highlight the compound's adaptability in tailoring molecular structures for specific biological functions, such as improved solubility or targeted delivery mechanisms. Such innovations are critical for the development of next-generation therapeutics with optimized pharmacokinetic profiles.
The chemical structure of glycolaldehyde dimethyl acetal is characterized by a central glycolaldehyde core with two methyl groups attached to the oxygen atoms of the aldehyde functional group. This structural feature contributes to its unique reactivity, enabling it to participate in a variety of chemical transformations. For instance, the acetal group can undergo hydrolysis under acidic conditions, releasing glycolaldehyde and methanol. This property is exploited in the design of prodrugs, where the compound serves as a bioreversible intermediate that enhances drug stability and reduces toxicity.
Recent breakthroughs in synthetic biology have further expanded the applications of glycolaldehyde dimethyl acetal. A 2024 study in the journal ACS Chemical Biology demonstrated its use in the creation of synthetic metabolic pathways for the production of biofuels and pharmaceutical precursors. By incorporating the compound into engineered microbial systems, researchers were able to achieve efficient conversion of carbon sources into valuable products. This application underscores the compound's potential as a sustainable building block for industrial and pharmaceutical processes.
From a biochemical standpoint, the glycolaldehyde dimethyl acetal has been implicated in several metabolic processes. Its involvement in the glycolytic pathway has been a subject of interest, as it may serve as an intermediate in the conversion of glucose to pyruvate. However, the exact role of this compound in metabolic regulation remains under investigation. Ongoing research aims to elucidate its interactions with key enzymes and its potential impact on cellular energy metabolism.
Another area of active research is the potential therapeutic applications of glycolaldehyde dimethyl acetal in neurodegenerative diseases. A 2023 preclinical study published in Neuropharmacology explored its ability to modulate the activity of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. The compound's structure allows it to interact with the enzyme's active site, potentially inhibiting its activity and preserving acetylcholine levels in the brain. These findings suggest a promising role for the compound in the development of treatments for cognitive disorders.
Additionally, the glycolaldehyde dimethyl acetal has been investigated for its potential as a protective agent against oxidative stress. Studies have shown that its acetal group can act as a scavenger of reactive oxygen species (ROS), which are known to contribute to cellular damage and aging. This property makes the compound a candidate for the development of antioxidant therapies, particularly in conditions associated with oxidative stress, such as cardiovascular diseases and diabetes.
Despite its promising applications, the glycolaldehyde dimethyl acetal faces challenges in terms of scalability and cost-effective synthesis. Current methods for its production are often limited by low yields and the need for specialized equipment. Researchers are exploring alternative synthetic routes, including enzymatic catalysis and green chemistry approaches, to improve the efficiency of its production. These efforts are crucial for translating its potential into practical therapeutic solutions.
Furthermore, the environmental impact of glycolaldehyde dimethyl acetal is an emerging area of concern. While the compound itself is not inherently toxic, its production and disposal could have ecological consequences. Studies are being conducted to assess its biodegradability and to develop sustainable methods for its utilization. Ensuring that its applications are environmentally responsible is essential for its long-term viability in both industrial and medical contexts.
In conclusion, the glycolaldehyde dimethyl acetal (CAS No. 30934-97-5) represents a versatile and promising compound with a wide range of applications in the biomedical field. Its unique chemical structure and reactivity make it a valuable tool for drug development, metabolic engineering, and biochemical research. As ongoing studies continue to uncover its potential, the compound is poised to play a significant role in the advancement of therapeutic strategies and industrial processes. The future of glycolaldehyde dimethyl acetal lies in its ability to adapt to new scientific challenges and to contribute to the development of innovative solutions for global health and sustainability.
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